molecular formula C18H15F3N4O3S B2565937 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1021108-40-6

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2565937
CAS RN: 1021108-40-6
M. Wt: 424.4
InChI Key: OHIYRYUTZIMXCA-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transfer Hydrogenation of Ketones

One significant application involves the use of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalyzing the transfer hydrogenation of ketones. This process is crucial in organic synthesis for producing alcohols from ketones, offering an efficient route for the synthesis of various organic compounds. The study by Ruff et al. (2016) on Cp*Ir(pyridinesulfonamide)Cl precatalysts highlights the synthesis and characterization of these derivatives, emphasizing their efficiency in catalyzing the hydrogenation of a wide range of ketones under base-free conditions. The process's effectiveness without the need for dried and degassed substrates or basic additives marks a significant advancement in the field of catalysis and organic synthesis Ruff, A., Kirby, C., Chan, B., & O'Connor, A. R. (2016). Organometallics.

Antimicrobial Activity

Another area of application is the synthesis of heterocyclic compounds incorporating the benzenesulfonamide motif for antimicrobial activity. Sarvaiya et al. (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which exhibited significant antimicrobial properties against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents to combat resistant microbial infections Sarvaiya, N., Gulati, S., & Patel, H. (2019). IARJSET.

Anticancer Activity

The field of oncology also benefits from compounds related to N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Research on celecoxib derivatives, for instance, has shown promising anticancer, anti-inflammatory, analgesic, and antioxidant activities. The study by Küçükgüzel et al. (2013) on celecoxib derivatives demonstrates their potential as therapeutic agents in treating various cancers, highlighting the synthesis, characterization, and evaluation of these compounds Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpinar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules.

Ligand for Metal Coordination

Compounds similar to N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide also find applications in metal coordination chemistry. Jacobs et al. (2013) investigated N-[2-(pyridin-2-yl)ethyl]-derivatives as potential ligands for metal coordination, offering insights into their molecular and supramolecular structures. These findings have implications for the design and development of new metal coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). Acta Crystallographica. Section C.

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)14-3-5-15(6-4-14)29(27,28)23-10-11-25-17(26)8-7-16(24-25)13-2-1-9-22-12-13/h1-9,12,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYRYUTZIMXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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